N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of benzamides and features a morpholine ring, which is known for its versatility in chemical synthesis and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method includes the reaction of 4-(morpholin-4-ylmethyl)aniline with 2-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-[4-(morpholin-4-ylmethyl)phenyl]-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of certain enzymes and proteins, leading to a reduction in pathological processes such as inflammation and tumor growth. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide: Known for its anti-inflammatory and anticancer properties.
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Studied for its diverse biological activities, including antiviral and antitumor effects.
Uniqueness
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide stands out due to its specific structural features, such as the presence of both a morpholine ring and a nitrobenzamide moiety
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(16-3-1-2-4-17(16)21(23)24)19-15-7-5-14(6-8-15)13-20-9-11-25-12-10-20/h1-8H,9-13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJIQVPIDVBFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.